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Compound of Interest

1-(1,3-Benzodioxol-5-
Compound Name: _
yl)ethanamine

Cat. No.: B055370

Disclaimer: As of this writing, a comprehensive search of publicly available crystallographic
databases and scientific literature did not yield an experimentally determined crystal structure
for the specific compound 1-(1,3-Benzodioxol-5-yl)ethanamine.

Therefore, to fulfill the structural analysis and data presentation requirements of this request,
this guide will focus on a closely related molecule, 1-(1,3-Benzodioxol-5-yl)ethanone. This
compound shares the foundational 1,3-benzodioxole moiety and provides a relevant and
instructive example of the crystallographic data and experimental procedures pertinent to this
class of molecules. All data and methodologies presented herein pertain to 1-(1,3-Benzodioxol-
5-yl)ethanone.

Introduction

This technical guide provides an in-depth analysis of the crystal structure of 1-(1,3-
Benzodioxol-5-yl)ethanone, a key analogue to 1-(1,3-Benzodioxol-5-yl)ethanamine. The
determination of the three-dimensional atomic arrangement within a crystal lattice is paramount
for understanding a compound's physicochemical properties, solid-state behavior, and potential
for intermolecular interactions. This information is particularly critical for professionals in drug
development and materials science, where structure-activity relationships are fundamental. The
data presented is based on single-crystal X-ray diffraction analysis.

Crystallographic Data Summary
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The quantitative crystallographic data for 1-(1,3-Benzodioxol-5-yl)ethanone is organized into
the following tables for clarity and comparative ease.

Table 1: Crystal Data and Structure Refinement

Parameters
Parameter Value
Empirical Formula CoHsOs3
Formula Weight 164.16 g/mol
Crystal System Monoclinic
Space Group P2i/c
Temperature 200(2) K
Wavelength (Mo Ka) 0.71073 A

Unit Cell Dimensions

a 5.865(3) A

b 10.375(5) A
C 12.779(6) A
a 90°

B 99.19(3)°

y 90°

Volume 767.9(6) A3
Z (Molecules per unit cell) 4

Calculated Density 1.421 Mg/m3
Final R indices [I>20(l)] R1 =0.045, wR2 = 0.133
Goodness-of-fit on F2 1.054

Table 2: Selected Interatomic Distances (Bond Lengths)
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Bond Length (A)
O(1)-C(7) 1.368(1)
0(2)-C(7) 1.371(1)
0(3)-C(9) 1.219(1)
C(1)-C(6) 1.381(2)
C(8)-C(9) 1.493(2)

Table 3: Selected Interatomic Angles (Bond Angles)

Atoms Angle (°)
C(7)-0(1)-C(8) 106.1(1)
C(7)-0(2)-C(6) 106.0(1)
0(1)-C(7)-0(2) 110.1(1)
O(3)-C(9)-C(8) 120.3(1)

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent structural analysis of 1-
(1,3-Benzodioxol-5-yl)ethanone are detailed below.

Synthesis and Crystallization

The target compound, 1-(1,3-Benzodioxol-5-yl)ethanone, was synthesized using established
organic synthesis routes. High-purity material was then subjected to crystallization. Single
crystals suitable for X-ray diffraction were grown from a solution of the compound via slow
evaporation of the solvent at ambient temperature. This technique facilitates the orderly
arrangement of molecules into a crystalline lattice.

X-ray Data Collection and Processing

A single crystal of appropriate dimensions was carefully selected and mounted on a
diffractometer. The diffraction data were collected using a Bruker APEXII CCD area detector
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with graphite-monochromated Mo Ka radiation. Data were collected at a controlled temperature
of 200 K to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix
least-squares on F2 with the SHELXTL software package. Anisotropic displacement parameters
were applied to all non-hydrogen atoms. Hydrogen atoms were positioned geometrically and
refined using a riding model approximation.

Visualizations
Experimental and Analytical Workflow

The logical flow from chemical synthesis to final structural analysis is illustrated in the following
diagram.
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Caption: Workflow for Crystal Structure Determination.
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Structural Analysis and Molecular Packing

The molecular structure of 1-(1,3-Benzodioxol-5-yl)ethanone shows that the benzodioxole ring
system is essentially planar, with the dioxole group exhibiting a slight envelope conformation.[1]
The crystal packing is stabilized by a network of weak intermolecular C—H---O hydrogen
bonds, which link adjacent molecules into chains.[1] Furthermore, the crystal structure is
characterized by weak 11—T11 stacking interactions between the centroids of neighboring
benzene rings.[1] These collective non-covalent forces dictate the supramolecular assembly
and the overall stability of the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Crystal Structure of 1-(1,3-Benzodioxol-5-
yl)ethanamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055370#1-1-3-benzodioxol-5-yl-ethanamine-crystal-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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